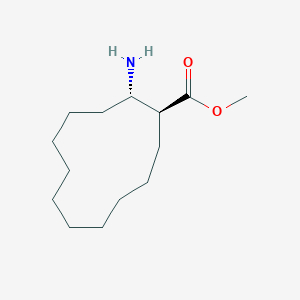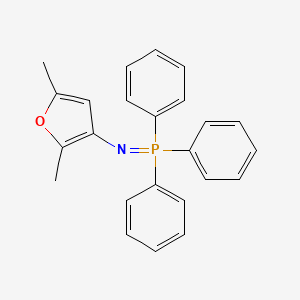
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is an organic compound with a unique structure characterized by a twelve-membered cyclododecane ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(1S,2S)-2-Aminocyclododecan-1-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Alkylierung von Glycin-Äquivalenten mit 1,2-Elektrophilen, gefolgt von einer intramolekularen Cyclisierung von γ-substituierten Aminosäurederivaten . Ein anderer Ansatz beinhaltet die Cyclopropanierung von Alkenen unter Einwirkung von Diazoverbindungen, Yliden und Carben-Zwischenprodukten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann Mikroreaktorsysteme im Durchflussverfahren nutzen, die im Vergleich zu traditionellen Batchverfahren ein effizienteres, vielseitigeres und nachhaltigeres Verfahren bieten . Diese Systeme ermöglichen eine präzise Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-(1S,2S)-2-Aminocyclododecan-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können insbesondere an der Aminogruppe mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Methyl-(1S,2S)-2-Aminocyclododecan-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Systemen untersucht, einschließlich Enzymwechselwirkungen und Stoffwechselwegen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(1S,2S)-2-Aminocyclododecan-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann auf Enzyme oder Rezeptoren wirken, ihre Aktivität modulieren und verschiedene biochemische Wege beeinflussen . Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclohexan-Derivate: Wie trans-1,2-Diaminocyclohexan, das eine ähnliche cyclische Struktur, aber eine kleinere Ringgröße aufweist.
Menthol-Isomere: Einschließlich (1R,2S,5R)-Menthol und (1S,2S,5R)-Neomenthol, die eine ähnliche Stereochemie, aber unterschiedliche funktionelle Gruppen aufweisen.
Einzigartigkeit
Methyl-(1S,2S)-2-Aminocyclododecan-1-carboxylat ist aufgrund seiner zwölfgliedrigen Ringstruktur einzigartig, die besondere chemische und physikalische Eigenschaften verleiht. Diese größere Ringgröße kann die Reaktivität, Stabilität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
649765-25-3 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
NSBKBJHBUFGATM-STQMWFEESA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCCCCCCCCC[C@@H]1N |
Kanonische SMILES |
COC(=O)C1CCCCCCCCCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
